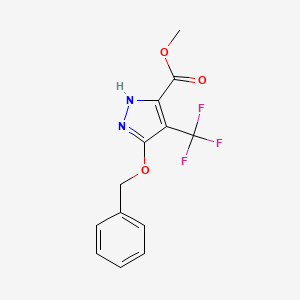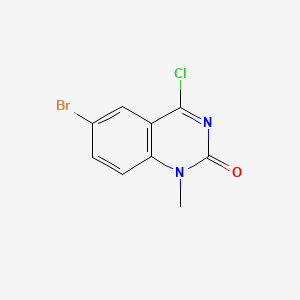
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and chlorinated to introduce the halogen atoms.
Cyclization: The halogenated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Methylation: The final step involves methylation of the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of quinazolinone derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one depends on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-Chloroquinazolin-2(1H)-one: Lacks the bromine atom and may have different reactivity and biological activity.
6-Bromoquinazolin-2(1H)-one: Lacks the chlorine atom and may exhibit different properties.
1-Methylquinazolin-2(1H)-one: Lacks both halogen atoms and may have reduced biological activity.
Uniqueness
6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.
特性
分子式 |
C9H6BrClN2O |
|---|---|
分子量 |
273.51 g/mol |
IUPAC名 |
6-bromo-4-chloro-1-methylquinazolin-2-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-7-3-2-5(10)4-6(7)8(11)12-9(13)14/h2-4H,1H3 |
InChIキー |
NBOGXNFAYGLJJC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


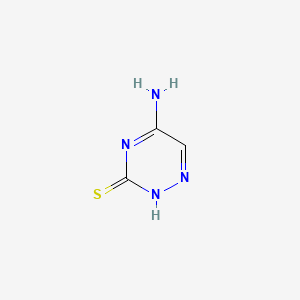

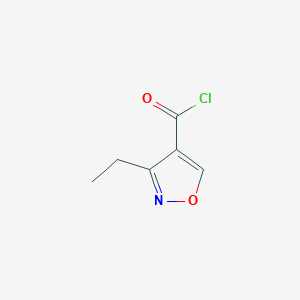
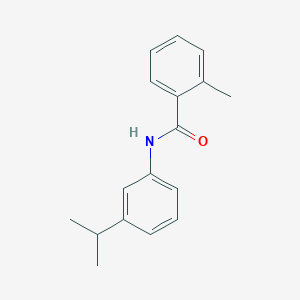
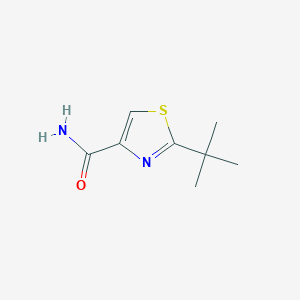

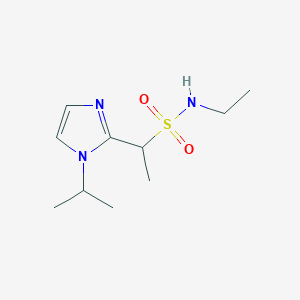
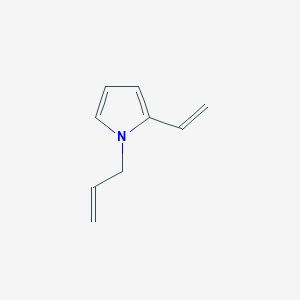
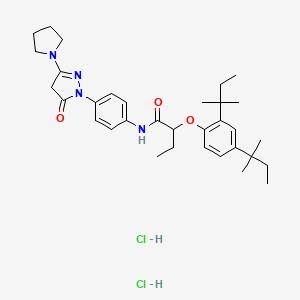
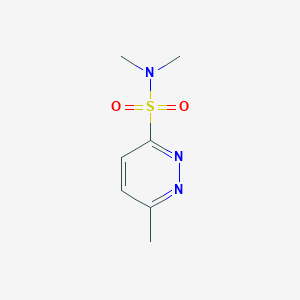
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

